Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate
Description
Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate is a specialized ester derivative containing two key functional groups: a benzyloxycarbonyl (Cbz) protecting group and a toluene-4-sulfonyl (tosyl) leaving group. This compound is structurally characterized by:
- Ethyl ester backbone: Provides stability and solubility in organic solvents.
- Benzyloxycarbonylamino group: A common protective moiety for amines in peptide synthesis, preventing unwanted side reactions .
- Toluene-4-sulfonyloxy group: A sulfonate ester often used as a leaving group in nucleophilic substitution reactions or as an activating group in organic transformations.
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7S/c1-3-26-19(22)18(21-20(23)27-13-16-7-5-4-6-8-16)14-28-29(24,25)17-11-9-15(2)10-12-17/h4-12,18H,3,13-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSFXIOOUGXOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(COS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate typically involves the reaction of ethyl 2-amino-3-hydroxypropionate with benzyloxycarbonyl chloride and toluene-4-sulfonyl chloride . The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the sulfonyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate involves its interaction with specific molecular targets and pathways . The compound can act as a protecting group for amino acids, preventing unwanted side reactions during peptide synthesis . It can also participate in various chemical transformations, facilitating the formation of desired products .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally analogous compounds highlights differences in reactivity, stability, and applications. Below is a detailed table and discussion:
Table 1: Key Properties of Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate and Analogs
Key Comparisons:
Functional Group Utility: The Cbz group in the target compound contrasts with simpler esters (e.g., Methyl 3-(isoquinolin-5-yl)propanoate), which lack protective or activating groups. This makes the target compound more suited for stepwise synthesis requiring amine protection . The tosyl group enhances leaving-group ability compared to non-sulfonated analogs, enabling efficient nucleophilic displacements (e.g., in Mitsunobu reactions or SN2 mechanisms).
Commercial Availability: Both the target compound and Methyl 3-(isoquinolin-5-yl)propanoate are discontinued, indicating niche demand or synthesis complexities (e.g., purification challenges or low yields) . In contrast, simpler tosylates (e.g., methyl tosylate) remain widely accessible.
Stability and Reactivity :
- The ethyl ester backbone in the target compound offers superior hydrolytic stability compared to methyl esters, aligning with its role in multi-step syntheses.
- Tosyl groups are less moisture-sensitive than mesyl (methanesulfonyl) analogs, favoring storage and handling.
Applications: The target compound’s dual functionality (Cbz and tosyl) positions it as a versatile intermediate for synthesizing amino acid derivatives or activated substrates. This contrasts with Methyl 3-(isoquinolin-5-yl)propanoate, which is tailored for alkaloid-related applications.
Research Findings and Limitations
- Structural Characterization: No direct crystallographic data for the target compound is cited in the provided evidence. However, SHELX software (widely used for small-molecule refinement) could theoretically resolve its structure if crystallized .
- Synthetic Challenges : Discontinuation suggests synthesis hurdles, such as low yields or competing side reactions during tosylation or Cbz protection steps.
- Literature Gaps : The evidence lacks peer-reviewed studies on this specific compound. Further investigation into patents or specialized journals is recommended for deeper insights.
Biological Activity
Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate (CAS Number: 120824-80-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 421.46 g/mol. The compound features a benzyloxycarbonyl group, which is known to enhance the lipophilicity and biological activity of amino acids and their derivatives.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzyloxycarbonylated amino acids with toluene sulfonate derivatives. The process can be optimized through various reaction conditions, including temperature, solvent choice, and catalyst selection.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives possess antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The structure-activity relationship (SAR) suggests that modifications on the aromatic rings can enhance efficacy against specific bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Activity Level |
|---|---|---|
| Compound A | E. coli, S. aureus | High |
| Compound B | P. aeruginosa | Moderate |
| Ethyl 2-BCA | S. pyogenes | Significant |
Cytotoxicity
In addition to antimicrobial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary studies indicate that the compound may induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Apoptosis induction |
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on a series of synthesized compounds including ethyl 2-benzyloxycarbonylamino derivatives demonstrated that certain modifications led to enhanced antibacterial activity against multi-drug resistant strains .
- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. Results indicated dose-dependent responses, with significant cell death observed at concentrations above 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
